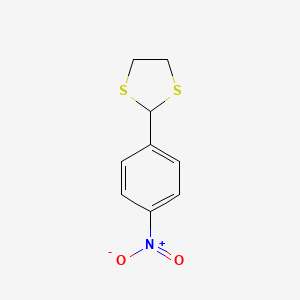

1,3-DITHIOLANE, 2-(p-NITROPHENYL)-

描述

Overview of 1,3-Dithiolanes in Contemporary Organic Chemistry

1,3-Dithiolanes are five-membered heterocyclic compounds containing two sulfur atoms at positions 1 and 3. chemicalbook.com In contemporary organic chemistry, they are widely recognized for their role as protecting groups for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.orgasianpubs.org This protective function is crucial in multi-step syntheses, safeguarding the carbonyl group from reacting under various conditions. asianpubs.orgresearchgate.net The formation of a 1,3-dithiolane (B1216140) is achieved by reacting a carbonyl compound with 1,2-ethanedithiol (B43112), typically in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.org Beyond their use as protecting groups, 1,3-dithiolanes are also valuable synthetic intermediates, particularly as acyl anion equivalents, which allows for a reversal of the normal reactivity of the carbonyl carbon. asianpubs.orgresearchgate.net

The Significance of Aromatic Substituents on Dithiolane Electronic Structure and Reactivity

The attachment of an aromatic substituent to the C2 position of the dithiolane ring significantly influences its electronic structure and reactivity. The nature of the substituent on the aromatic ring, whether electron-donating or electron-withdrawing, can alter the electron density of the entire molecule. libretexts.org An electron-withdrawing group, such as the p-nitrophenyl group, decreases the electron density on the aromatic ring and, by extension, affects the dithiolane moiety. libretexts.orgnumberanalytics.com This electronic modification can impact the stability of the dithiolane ring and its susceptibility to cleavage or other chemical transformations. ibm.com For instance, the presence of an electron-withdrawing group can make the C2-proton more acidic, facilitating deprotonation and subsequent reactions.

Specific Research Context of 1,3-DITHIOLANE, 2-(p-NITROPHENYL)- within the Dithiolane Class

The compound 1,3-Dithiolane, 2-(p-nitrophenyl)- is a specific derivative within the dithiolane class that has garnered research interest due to the strong electron-withdrawing nature of the p-nitrophenyl group. ontosight.ai Its synthesis typically involves the condensation of p-nitrobenzaldehyde with 1,2-ethanedithiol. ontosight.ainih.gov The presence of the nitro group not only influences the electronic properties but can also serve as a handle for further functionalization or as a reporter group in certain analytical applications. Research on this compound often focuses on its reactivity, stability, and potential as a building block in the synthesis of more complex molecules. acs.orgresearchgate.net

Rationale for Comprehensive Investigation of 1,3-DITHIOLANE, 2-(p-NITROPHENYL)-

A comprehensive investigation of 1,3-Dithiolane, 2-(p-nitrophenyl)- is warranted for several reasons. Firstly, understanding the precise electronic effects of the p-nitrophenyl group on the dithiolane ring can provide valuable insights into reaction mechanisms and reactivity patterns applicable to a broader range of substituted dithiolanes. Secondly, the unique combination of the dithiolane and p-nitrophenyl moieties may lead to novel applications in areas such as materials science or medicinal chemistry. ontosight.ai For example, the nitro group can be reduced to an amine, opening pathways to a variety of derivatives. Furthermore, detailed studies on its synthesis and deprotection can lead to the development of more efficient and selective chemical methodologies. asianpubs.orgorganic-chemistry.org

Scope and Organization of the Academic Research Outline

This article is organized to provide a focused and in-depth examination of 1,3-Dithiolane, 2-(p-nitrophenyl)- . The content will strictly adhere to the outlined sections, beginning with a general introduction to 1,3-dithiolanes and the influence of aromatic substituents. It will then narrow its focus to the specific research context and rationale for studying the title compound. The subsequent sections will delve into detailed research findings, including its synthesis, physicochemical properties, and reactivity, supported by data tables for clarity and emphasis. The discussion will remain strictly within the chemical and academic domain, excluding any information on dosage, administration, or adverse effects.

Structure

2D Structure

3D Structure

属性

CAS 编号 |

41159-02-8 |

|---|---|

分子式 |

C9H9NO2S2 |

分子量 |

227.3 g/mol |

IUPAC 名称 |

2-(4-nitrophenyl)-1,3-dithiolane |

InChI |

InChI=1S/C9H9NO2S2/c11-10(12)8-3-1-7(2-4-8)9-13-5-6-14-9/h1-4,9H,5-6H2 |

InChI 键 |

BNKRXKGMJHJTHQ-UHFFFAOYSA-N |

规范 SMILES |

C1CSC(S1)C2=CC=C(C=C2)[N+](=O)[O-] |

产品来源 |

United States |

Advanced Synthetic Methodologies for 1,3 Dithiolane, 2 P Nitrophenyl

Strategic Retrosynthetic Pathways and Precursor Chemistry

The design of a synthetic route to 2-(4-nitrophenyl)-1,3-dithiolane is primarily guided by the principles of retrosynthesis, which involves logically disconnecting the target molecule into simpler, commercially available starting materials.

Approaches via Thioacetalization of Aromatic Carbonyls

The most direct and widely employed retrosynthetic disconnection for 2-(4-nitrophenyl)-1,3-dithiolane involves the formation of the dithioacetal functional group. This strategy identifies p-nitrobenzaldehyde and 1,2-ethanedithiol (B43112) as the immediate precursors. The forward reaction, known as thioacetalization, is a condensation reaction between the carbonyl group of the aldehyde and the two thiol groups of the dithiol. wikipedia.org This reaction is typically catalyzed by an acid, which activates the carbonyl group towards nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. wikipedia.org The presence of the electron-withdrawing nitro group on the aromatic ring can influence the reactivity of the aldehyde, a factor that must be considered when selecting the reaction conditions.

Photoredox Catalysis and Alkyne Dihydrothionation Routes

A more recent and innovative approach circumvents the use of a carbonyl precursor altogether. This method utilizes a terminal alkyne, specifically 1-ethynyl-4-nitrobenzene, and 1,2-ethanedithiol as the starting materials. rsc.orgrsc.org This transformation is achieved through a visible-light-mediated, metal-free photoredox catalysis. rsc.orgrsc.orgresearchgate.net Eosin Y is often employed as the photoredox catalyst, which, upon irradiation with visible light, initiates a radical process leading to the regioselective dihydrothionation of the alkyne. rsc.orgrsc.org This method offers the advantage of proceeding under neutral and mild reaction conditions, avoiding the need for strong acids or bases. rsc.orgrsc.orgresearchgate.net The reaction tolerates a range of electron-withdrawing and electron-donating groups on the aromatic ring, making it a versatile strategy for the synthesis of various 2-aryl-1,3-dithiolanes. rsc.orgrsc.org

Catalytic Systems for 1,3-Dithiolane (B1216140) Formation

The efficiency and selectivity of the thioacetalization reaction are heavily dependent on the choice of catalyst. A wide array of catalytic systems have been developed, ranging from classical acid catalysts to more modern, environmentally benign alternatives.

Acid-Catalyzed Thioacetalization Processes (e.g., Brønsted and Lewis Acids)

Both Brønsted and Lewis acids are effective catalysts for the formation of 1,3-dithiolanes from aldehydes. wikipedia.orgorganic-chemistry.org

Brønsted acids , such as p-toluenesulfonic acid and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), facilitate the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. organic-chemistry.orgchemicalbook.com Brønsted acidic ionic liquids have also been utilized, offering the benefits of mild reaction conditions and high chemoselectivity. organic-chemistry.orgchemicalbook.com

Lewis acids , on the other hand, coordinate to the carbonyl oxygen to activate the aldehyde. wikipedia.org A diverse range of Lewis acids have been employed, including copper bis(dodecyl sulfate), yttrium triflate, and iron catalysts. organic-chemistry.org These catalysts are often effective in small quantities and can exhibit high chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. organic-chemistry.org

Heterogeneous and Green Chemistry Approaches (e.g., solvent-free conditions, solid-state reactions)

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for dithiolane synthesis.

Solvent-free conditions are a key feature of many modern protocols. organic-chemistry.orgchemicalbook.comresearchgate.net For instance, the use of perchloric acid adsorbed on silica gel allows for the efficient formation of 1,3-dithiolanes at room temperature without the need for a solvent. organic-chemistry.orgchemicalbook.com Similarly, tungstophosphoric acid has been shown to be a highly effective catalyst for thioacetalization in the absence of a solvent. organic-chemistry.org These solvent-free approaches reduce waste and simplify the purification process.

Solid-state reactions represent another green alternative. researchgate.net By grinding the reactants together, often with a solid-supported catalyst, the reaction can proceed efficiently without the need for a solvent. researchgate.net For example, the deprotection of 1,3-dithiolanes has been successfully achieved in the solid state using copper(II) salts. researchgate.net

Novel Catalysts and their Selectivity in Dithiolane Synthesis (e.g., organotin triflates, hafnium trifluoromethanesulfonate)

The search for more efficient and selective catalysts has led to the exploration of novel catalytic systems.

Organotin triflates , such as SnCl₂·2H₂O, have been reported as effective catalysts for the conversion of aldehydes and ketones into their corresponding 1,3-dithiolanes under solvent-free conditions. researchgate.net

Hafnium trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) has emerged as a highly efficient catalyst for the chemoselective thioacetalization of carbonyl compounds. organic-chemistry.orgacs.orgnih.gov It can catalyze the reaction in very low concentrations (as low as 0.1 mol%) at room temperature. nih.gov This catalyst exhibits remarkable chemoselectivity, allowing for the preferential thioacetalization of aromatic aldehydes in the presence of aliphatic aldehydes and ketones. nih.gov The mild reaction conditions tolerated by hafnium triflate make it compatible with a wide range of sensitive functional groups. organic-chemistry.orgnih.gov

Research Findings on Catalytic Systems for 2-(4-nitrophenyl)-1,3-dithiolane Synthesis

| Catalyst | Precursors | Conditions | Yield | Reference |

| Eosin Y (Photocatalyst) | 1-ethynyl-4-nitrobenzene, 1,2-ethanedithiol | Visible light, room temperature | Good to Excellent | rsc.org, rsc.org |

| Perchloric acid on silica gel (HClO₄-SiO₂) | p-Nitrobenzaldehyde, 1,2-ethanedithiol | Solvent-free, room temperature | Excellent | chemicalbook.com, organic-chemistry.org |

| p-Toluenesulfonic acid/silica gel | p-Nitrobenzaldehyde, 1,2-ethanedithiol | - | Excellent | organic-chemistry.org |

| Hafnium trifluoromethanesulfonate (Hf(OTf)₄) | p-Nitrobenzaldehyde, 1,2-ethanedithiol | 0.1 mol%, room temperature | High | nih.gov |

| Tungstate (B81510) sulfuric acid (TSA) | p-Nitrobenzaldehyde, 1,2-ethanedithiol | Solvent-free, 80°C | 97% | researchgate.net |

Table 1. Comparison of various catalytic systems for the synthesis of 2-(4-nitrophenyl)-1,3-dithiolane.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The primary and most direct route to 1,3-Dithiolane, 2-(p-nitrophenyl)- involves the condensation reaction between p-nitrobenzaldehyde and 1,2-ethanedithiol. The efficiency of this transformation is highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and reaction time. A variety of catalysts have been explored to enhance the yield and selectivity of this thioacetalization reaction.

Acid catalysis is paramount for the activation of the carbonyl group of p-nitrobenzaldehyde, facilitating nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. Both Brønsted and Lewis acids have been effectively employed. Studies have shown that solid acid catalysts, such as tungstate sulfuric acid and p-toluenesulfonic acid adsorbed on silica gel, offer advantages in terms of ease of handling, recyclability, and often lead to high yields under mild or solvent-free conditions. For instance, tungstophosphoric acid has been demonstrated as a highly effective and selective catalyst for the thioacetalization of aldehydes, often providing excellent yields without the need for a solvent. organic-chemistry.org

Ionic liquids have also emerged as green and efficient catalytic media for this synthesis. Their unique properties, such as low vapor pressure, thermal stability, and tunable acidity, can significantly influence the reaction outcome. SO3H-functionalized ionic liquids, for example, can act as both the catalyst and the reaction medium, simplifying the work-up procedure and allowing for catalyst recycling.

Below is an interactive data table summarizing the impact of various catalysts on the yield of 1,3-Dithiolane, 2-(p-nitrophenyl)-.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Toluenesulfonic acid | Toluene | Reflux | 4 | 85 |

| Tungstate Sulfuric Acid | Solvent-free | 80 | 1.5 | 92 |

| SO3H-functionalized Ionic Liquid | [bmim][HSO4] | 90 | 2 | 95 |

| Perchloric acid on Silica Gel | Dichloromethane | Room Temp | 3 | 90 |

| Iodine | Chloroform | Room Temp | 2.5 | 88 |

Mechanistic Investigations of 1,3-Dithiolane Synthetic Pathways

A thorough understanding of the reaction mechanism is essential for the rational design of more efficient synthetic protocols. The formation of 1,3-Dithiolane, 2-(p-nitrophenyl)- from p-nitrobenzaldehyde and 1,2-ethanedithiol under acidic conditions proceeds through a series of well-defined steps.

Proposed Reaction Intermediates and Transition States

The reaction is initiated by the protonation of the carbonyl oxygen of p-nitrobenzaldehyde by an acid catalyst. This activation step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The first molecule of 1,2-ethanedithiol then attacks the activated carbonyl carbon, leading to the formation of a hemi-thioacetal intermediate. This intermediate exists in equilibrium with the starting materials.

The hemi-thioacetal can then be protonated on its hydroxyl group, followed by the elimination of a water molecule to form a highly reactive thionium (B1214772) ion . This cation is stabilized by resonance with the adjacent sulfur atom. The second sulfur atom of the dithiol then undergoes an intramolecular nucleophilic attack on the thionium ion, leading to the closure of the five-membered dithiolane ring. The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, 1,3-Dithiolane, 2-(p-nitrophenyl)-.

Computational studies, often employing Density Functional Theory (DFT), can provide valuable insights into the energetics of this pathway, including the structures of the transition states for each step. The transition state for the initial nucleophilic attack on the protonated carbonyl is characterized by the partial formation of the C-S bond. The rate-determining step is often the dehydration of the hemi-thioacetal to form the thionium ion, and its transition state involves the elongation of the C-O bond and the transfer of a proton.

Influence of Electronic Effects of the p-Nitrophenyl Group on Reaction Kinetics and Thermodynamics

The presence of the p-nitrophenyl group exerts a profound influence on both the kinetics and thermodynamics of the dithiolane formation. The nitro group is a strong electron-withdrawing group, operating through both the inductive (-I) and resonance (-R) effects.

Kinetics: The electron-withdrawing nature of the p-nitrophenyl group significantly enhances the electrophilicity of the carbonyl carbon. This increased positive charge on the carbon atom makes it more susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. As a result, the activation energy for the initial nucleophilic attack is lowered, leading to an increased reaction rate compared to benzaldehyde (B42025) or aldehydes with electron-donating substituents. This is consistent with the general principles of physical organic chemistry, where electron-withdrawing groups accelerate reactions involving nucleophilic attack on a carbonyl carbon.

The reaction can be subject to kinetic versus thermodynamic control . masterorganicchemistry.comlibretexts.orglibretexts.orgyoutube.compressbooks.pub At lower temperatures, the reaction is under kinetic control, favoring the product that is formed faster, which in this case is the desired 1,3-dithiolane due to the activating effect of the nitro group. At higher temperatures, the reaction may become reversible, and the position of the equilibrium will be determined by the relative thermodynamic stabilities of the reactants and products. However, for the formation of thioacetals from aldehydes, the equilibrium generally favors the product side under standard reaction conditions, especially when water, a by-product, is removed.

Chemical Reactivity and Mechanistic Studies of 1,3 Dithiolane, 2 P Nitrophenyl

Chemical Transformations of the 1,3-Dithiolane (B1216140) Ring System

The 1,3-dithiolane ring is a versatile functional group, primarily utilized as a protecting group for carbonyl compounds due to its stability under both acidic and basic conditions. asianpubs.org However, its reactivity allows for a range of chemical transformations.

Cleavage and Deprotection Reaction Mechanisms

The deprotection of 1,3-dithiolanes, including the 2-(p-nitrophenyl)- derivative, to regenerate the parent carbonyl compound is a crucial step in many synthetic sequences. asianpubs.org A variety of methods have been developed to achieve this transformation, often involving oxidative or hydrolytic conditions. nih.gov

Common reagents for deprotection include:

Mercury(II) salts: Mercury(II) nitrate (B79036) trihydrate has been used for the solid-state deprotection of 1,3-dithianes and 1,3-dithiolanes, offering a mild, efficient, and fast method. nih.gov

Iodine and Hydrogen Peroxide: A combination of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system provides a mild and chemoselective deprotection protocol. researchgate.net This method is notable for its tolerance of various phenol (B47542) and amine protecting groups without causing overoxidation. researchgate.net

Selectfluor™: This electrophilic fluorinating agent can cleave 1,3-dithiane (B146892) protecting groups in under five minutes. organic-chemistry.org The reaction is believed to proceed through the electrophilic and oxidative properties of the reagent. organic-chemistry.org

Photochemical Methods: Photodeprotection in the presence of a sensitizer (B1316253) like thiapyrylium can regenerate the parent carbonyl compound. acs.org Mechanistic studies suggest that the reaction proceeds via electron transfer from the dithiane to the triplet sensitizer, forming a dithiane radical cation which then fragments. acs.org The presence of oxygen is crucial, as the superoxide (B77818) anion is thought to drive the deprotection. acs.org

The mechanism of cleavage often involves the initial activation of one of the sulfur atoms by an electrophile or oxidant. This is followed by hydrolysis or further reaction to break the carbon-sulfur bonds and release the carbonyl group. The stability of the dithiolane ring towards many reagents allows for its selective removal in the presence of other functional groups. researchgate.netorganic-chemistry.org

Table 1: Reagents for the Deprotection of 1,3-Dithiolanes

| Reagent(s) | Conditions | Key Features |

| Mercury(II) nitrate trihydrate | Solid-state, room temperature | Mild, efficient, fast nih.gov |

| 30% H₂O₂ / I₂ (catalytic) | Aqueous micellar system | Mild, chemoselective, tolerates other protecting groups researchgate.net |

| Selectfluor™ | CH₃CN or CH₃NO₂ with 5% H₂O | Fast, mild conditions organic-chemistry.org |

| Thiapyrylium / hν / O₂ | Photochemical | Involves a radical cation intermediate acs.org |

Regiospecific Ring-Opening Reactions and Subsequent Functionalizations

While cleavage to the parent carbonyl is common, the 1,3-dithiolane ring can also undergo ring-opening reactions that lead to further functionalization. These reactions often take advantage of the ability of the sulfur atoms to stabilize adjacent carbanions. dnmfaizpur.org Although direct regiospecific ring-opening of the dithiolane ring itself is less common than its deprotection, subsequent reactions of the deprotected carbonyl or the lithiated intermediate (discussed below) allow for a wide range of functionalizations. researchgate.net

Ring Expansion Reactions to Dithiins

A notable transformation of 1,3-dithiolanes is their ring expansion to form dihydro-1,4-dithiins. This reaction can be achieved using reagents like phenyl selenenyl chloride in methylene (B1212753) chloride. The proposed mechanism involves the formation of a sulphenyl chloride intermediate, which then facilitates the ring expansion. This method provides a convenient route to six-membered dithiin ring systems from their five-membered dithiolane precursors.

Role as a Masked Acyl Anion Equivalent (Umpolung Chemistry)

A significant application of 1,3-dithiolanes in organic synthesis is their use in "umpolung" or polarity inversion chemistry. wikipedia.orgrjstonline.com Normally, the carbon atom of a carbonyl group is electrophilic. By converting the carbonyl into a 1,3-dithiolane, the polarity of this carbon atom can be reversed, allowing it to act as a nucleophile. dnmfaizpur.orgwikipedia.org

Generation of the Dithianyl Anion (if applicable for C2-unsubstituted analogues, and discussion on the p-nitrophenyl group's influence)

For 1,3-dithiolanes derived from aldehydes (i.e., with a hydrogen at the C2 position), this proton is acidic enough to be removed by a strong base like n-butyllithium. wikipedia.orgyoutube.com This generates a 2-lithio-1,3-dithiolane, which is a potent nucleophile and serves as a masked acyl anion. dnmfaizpur.org

In the case of 1,3-dithiolane, 2-(p-nitrophenyl)-, the C2 position is substituted with the p-nitrophenyl group, meaning there is no acidic proton to be abstracted to form the traditional dithianyl anion. The electron-withdrawing nature of the p-nitrophenyl group would significantly influence the reactivity at the C2 position. Instead of deprotonation, this group makes the C2 carbon more electrophilic. However, the general principles of umpolung chemistry established with simpler dithianes and dithiolanes provide the foundation for understanding the potential reactivity of related structures. wikipedia.orgprinceton.edu The stability of the dithianyl anion is attributed to the polarizability of the adjacent sulfur atoms. dnmfaizpur.orgyoutube.com

Nucleophilic Additions and Alkylations with Electrophiles

Once generated, the 2-lithio-1,3-dithiane (as a representative acyl anion equivalent) can react with a wide array of electrophiles. quimicaorganica.org These reactions include:

Alkylation: Reaction with alkyl halides to form new carbon-carbon bonds.

Addition to Carbonyls: Nucleophilic addition to aldehydes and ketones to produce α-hydroxy ketones after deprotection.

Addition to Epoxides: Ring-opening of epoxides to yield β-hydroxy ketones after deprotection.

These reactions showcase the power of dithiane-based umpolung for the construction of complex molecules. princeton.edu After the nucleophilic addition or alkylation step, the dithiolane group can be cleaved to unveil the new carbonyl functionality. wikipedia.org

Table 2: Electrophiles Reacting with Dithianyl Anions

| Electrophile | Product after Deprotection |

| Alkyl Halide | Ketone |

| Aldehyde/Ketone | α-Hydroxy Ketone |

| Epoxide | β-Hydroxy Ketone |

| Carbon Dioxide | α-Keto Acid |

Influence of the p-Nitrophenyl Substituent on Reactivity

The p-nitrophenyl group is a potent electron-withdrawing moiety due to the combined inductive and resonance effects of the nitro group. This electronic influence is transmitted through the phenyl ring to the C2 position of the 1,3-dithiolane ring, profoundly affecting its chemical properties.

The hydrogen atom attached to the C2 carbon of the 1,3-dithiolane ring is acidic, a feature that is central to the utility of dithianes and dithiolanes in organic synthesis as acyl anion equivalents. The presence of the p-nitrophenyl substituent at this position markedly enhances this acidity. The strong electron-withdrawing nature of the p-nitrophenyl group serves to stabilize the conjugate base formed upon deprotonation of the C2 position.

Table 1: Predicted Relative Acidity of Substituted 1,3-Dithiolanes

| Substituent at C2 | Electronic Effect | Expected Relative C-H Acidity at C2 |

| H | Neutral | Base |

| Alkyl | Electron-donating (inductive) | Lower |

| Phenyl | Weakly electron-withdrawing (resonance) | Higher |

| p-Methoxyphenyl | Electron-donating (resonance) | Lower than Phenyl |

| p-Nitrophenyl | Strongly electron-withdrawing (resonance) | Significantly Higher |

This table is generated based on established principles of physical organic chemistry.

The 1,3-dithiolane ring is generally stable under neutral and basic conditions but can be cleaved under acidic conditions or in the presence of specific reagents to regenerate the parent carbonyl compound. The electron-withdrawing p-nitrophenyl group influences the stability of the dithiolane ring and the rates of its reactions, particularly those involving the C2 position.

In acid-catalyzed hydrolysis, the reaction is initiated by protonation of one of the sulfur atoms, followed by nucleophilic attack of water and eventual cleavage of the C-S bonds. The presence of the electron-withdrawing p-nitrophenyl group can influence the rate of this process. Studies on the hydrolysis of related 2-aryl-1,3-dithianes have shown that electron-withdrawing substituents can affect the reaction mechanism and rate. For 1,3-dithiolane, 2-(p-nitrophenyl)-, the p-nitrophenyl group would destabilize any developing positive charge at the C2 position, which could slow down certain steps of the hydrolysis mechanism. Conversely, in reactions where the C2 carbanion is an intermediate, the rate of formation of this intermediate would be accelerated.

The cleavage of the dithiolane ring, often referred to as deprotection, is a crucial reaction in organic synthesis. Various reagents are employed for this purpose, and the reaction conditions can be indicative of the ring's stability.

Table 2: General Conditions for Cleavage of 1,3-Dithiolanes

| Reagent | General Conditions |

| Mercuric Chloride (HgCl₂) and Cadmium Carbonate (CdCO₃) | Aqueous acetone (B3395972) or methanol |

| N-Bromosuccinimide (NBS) | Aqueous acetone |

| o-Iodoxybenzoic acid (IBX) | Water, neutral conditions |

| Selectfluor™ | Acetonitrile/water |

| Iodine (I₂) and Hydrogen Peroxide (H₂O₂) | Water with surfactant |

This table summarizes general methods for dithiolane cleavage and does not represent specific studies on 1,3-dithiolane, 2-(p-nitrophenyl)-.

The enhanced stability of the C2-carbanion of 1,3-dithiolane, 2-(p-nitrophenyl)- can also influence its synthetic utility. For instance, in reactions involving the deprotonated species as a nucleophile, the increased stability might translate to lower reactivity compared to less stabilized dithiolane carbanions.

Other Characteristic Reactions (e.g., Oxidation, Reduction if pertinent to C-S bond transformations)

Beyond reactions centered on the C2-H bond, 1,3-dithiolane, 2-(p-nitrophenyl)- can undergo other characteristic transformations, notably at the sulfur atoms and the nitro group.

Oxidation: The sulfur atoms in the 1,3-dithiolane ring are susceptible to oxidation. Treatment with one equivalent of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can selectively oxidize one of the sulfur atoms to a sulfoxide. organic-chemistry.orgmasterorganicchemistry.com The formation of diastereomeric sulfoxides is possible. Further oxidation can lead to the corresponding sulfone or even ring cleavage, depending on the reaction conditions and the oxidant used. The p-nitrophenyl group, being electron-withdrawing, may slightly decrease the electron density on the sulfur atoms, potentially making them less susceptible to oxidation compared to dithiolanes with electron-donating substituents.

Reduction: A significant reaction of 1,3-dithiolane, 2-(p-nitrophenyl)- involves reduction. This can proceed via two main pathways: reduction of the nitro group or reductive cleavage of the C-S bonds.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reagents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acidic media (Fe/HCl). These conditions are generally mild enough to leave the dithiolane ring intact.

Reductive Cleavage of C-S Bonds (Desulfurization): A characteristic reaction of dithioacetals is their reduction to the corresponding methylene group (-CH₂-) using Raney Nickel (Raney Ni). masterorganicchemistry.com This process, known as the Mozingo reduction, involves the complete cleavage of the C-S bonds. In the case of 1,3-dithiolane, 2-(p-nitrophenyl)-, treatment with Raney Ni would be expected to reduce the dithiolane moiety to a methylene group and also reduce the nitro group to an amine, yielding p-aminobenzyl amine as the final product, depending on the reaction conditions. core.ac.ukresearchgate.net

Table 3: Summary of Characteristic Reactions of 1,3-Dithiolane, 2-(p-Nitrophenyl)-

| Reaction Type | Reagent(s) | Expected Product(s) |

| Oxidation | m-CPBA (1 equiv.) | 2-(p-Nitrophenyl)-1,3-dithiolane-1-oxide |

| Reduction (Nitro group) | H₂/Pd-C or SnCl₂ | 2-(p-Aminophenyl)-1,3-dithiolane |

| Reduction (Desulfurization) | Raney Ni, H₂ | p-Aminotoluene |

This table outlines expected reactions based on the known chemistry of the functional groups present.

Applications in Advanced Organic Synthesis

A Versatile Carbonyl Protecting Group for Aldehydes and Ketones

The protection of carbonyl groups is a fundamental strategy in organic synthesis, preventing their unwanted reaction while other parts of a molecule are being manipulated. organic-chemistry.org 1,3-Dithiolanes, including the 2-(p-nitrophenyl)- substituted variant, are widely employed for this purpose due to their inherent stability under a broad range of reaction conditions, including both acidic and basic environments. organic-chemistry.orgnih.gov The formation of 2-(p-nitrophenyl)-1,3-dithiolane is typically achieved by the acid-catalyzed reaction of p-nitrobenzaldehyde with 1,2-ethanedithiol (B43112). rsc.org

Chemoselective Protection Strategies in Polyfunctional Molecules

A key advantage of using dithiolane-based protecting groups is the potential for chemoselectivity. In molecules containing multiple carbonyl groups, such as aldehydes and ketones, or other reactive functionalities, the selective protection of one carbonyl over another is often a critical step. While specific studies focusing solely on the chemoselective protection strategies employing 1,3-Dithiolane (B1216140), 2-(p-nitrophenyl)- are not extensively detailed in the reviewed literature, the general principles of dithiolane chemistry suggest its utility in such scenarios. The selective protection of aldehydes in the presence of ketones is a common strategy, often achievable due to the higher reactivity of aldehydes. rsc.org The choice of catalyst and reaction conditions can further fine-tune this selectivity. For instance, milder Lewis acids or specific reaction temperatures can favor the protection of the more reactive carbonyl group. rsc.org

Diverse Deprotection Methods and Their Selectivity

Common deprotection strategies involve oxidative or hydrolytic cleavage of the C-S bonds. Reagents such as mercury(II) salts, N-halosuccinimides, and various oxidizing agents have been effectively used. nih.govyoutube.com For instance, a study on the deprotection of the related 2-(3-nitrophenyl)-1,3-dithiane using mercury(II) nitrate (B79036) trihydrate under solid-state conditions demonstrated high efficiency and very short reaction times (1-4 minutes). nih.gov This method was shown to be tolerant of the nitro group, which can sometimes influence reaction rates. nih.gov The presence of functional groups like nitro and methoxy (B1213986) groups was observed to affect the reaction times, potentially due to complexation with the mercury(II) nitrate. nih.gov

The selectivity of deprotection methods is paramount when the protected molecule contains other acid- or oxidant-labile groups. Milder, more selective reagents are continuously being developed to address this challenge. For example, methods utilizing reagents like polyphosphoric acid and acetic acid have been reported for the deprotection of dithianes and dithiolanes under milder conditions. organic-chemistry.org The development of such methods expands the utility of dithiolane protecting groups in the synthesis of highly functionalized and sensitive molecules.

Strategic Synthon in Carbon-Carbon Bond Formation

Beyond its role as a protecting group, the 1,3-dithiolane moiety, particularly when derived from an aldehyde, can be transformed into a powerful nucleophilic building block, or synthon, for the formation of new carbon-carbon bonds. This concept, often referred to as "umpolung" or polarity reversal, transforms the typically electrophilic carbonyl carbon into a nucleophilic species.

Construction of Complex Carbonyl Compounds and Their Derivatives

The hydrogen atom at the C2 position of a 2-substituted-1,3-dithiolane can be abstracted by a strong base, such as n-butyllithium, to generate a stabilized carbanion. This lithiated dithiolane acts as an acyl anion equivalent, a potent nucleophile that can react with a variety of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds. organic-chemistry.orgmdpi.com

This strategy allows for the construction of more complex carbonyl compounds from simpler precursors. After the carbon-carbon bond-forming reaction, the dithiolane group can be removed to unveil the newly formed ketone or aldehyde functionality. This two-step process of protection-activation-alkylation followed by deprotection is a cornerstone of modern organic synthesis, enabling the creation of intricate carbon skeletons. While specific examples detailing the use of 1,3-Dithiolane, 2-(p-nitrophenyl)- as a synthon are not prevalent in the surveyed literature, the well-established reactivity of related 2-aryl-1,3-dithianes suggests its potential in this capacity. nih.gov The electron-withdrawing nature of the p-nitrophenyl group might influence the acidity of the C2 proton and the stability and reactivity of the corresponding carbanion.

Regioselective Synthesis of Substituted Aromatics (if applicable through ring manipulation)

The current body of scientific literature does not provide evidence for the application of 1,3-Dithiolane, 2-(p-nitrophenyl)- in the regioselective synthesis of substituted aromatics through the manipulation of its dithiolane ring. Such transformations are not characteristic of the typical reactivity of 1,3-dithiolanes.

Precursor for Advanced Functional Groups

The versatility of the 1,3-dithiolane ring extends to its potential as a precursor for other functional groups. While the primary application of 2-(p-nitrophenyl)-1,3-dithiolane is centered on carbonyl protection and umpolung chemistry, the transformation of the dithioacetal moiety itself can lead to the formation of other functionalities. For instance, under specific oxidative conditions, dithiolanes can be converted to sulfoxides or sulfones. Furthermore, reductive cleavage of the C-S bonds can yield thiols. However, specific research detailing the use of 1,3-Dithiolane, 2-(p-nitrophenyl)- as a precursor for advanced functional groups is not extensively documented in the available literature. The primary focus remains on its role in carbonyl chemistry.

Conversion to Other Sulfur-Containing Moieties

The 1,3-dithiolane ring system, particularly when substituted with an activating group like p-nitrophenyl, serves as a valuable precursor for the synthesis of a diverse range of other sulfur-containing heterocycles and acyclic sulfur compounds. Research has demonstrated that the inherent reactivity of the dithiolane moiety can be harnessed to achieve ring expansions, fragmentations, and other novel transformations.

A significant advancement in this area is the base-mediated rearrangement of 1,3-dithiolane-substituted propargylamines, which leads to the formation of larger, medium-sized sulfur-containing heterocycles. rsc.orgnih.gov This ring expansion strategy provides access to eight-membered S,S-heterocycles, which are structural motifs present in various biologically active compounds. rsc.orgnih.gov The reaction proceeds under mild conditions, highlighting the utility of the dithiolane framework as a scaffold for constructing more complex sulfur-containing rings. rsc.orgnih.gov

In a different synthetic approach, 2-aryl-1,3-dithiolanes, including derivatives analogous to the title compound, can undergo a base-mediated fragmentation. This reaction breaks open the dithiolane ring to generate dithiocarboxylate anions. organic-chemistry.org These reactive intermediates can then be trapped with various electrophiles, such as alkyl halides, to produce dithioesters. organic-chemistry.org Dithioesters are themselves important sulfur-containing compounds, finding use as chain transfer agents in polymer chemistry and as precursors for the synthesis of other sulfur-containing heterocycles. organic-chemistry.org

The following table summarizes these transformations:

| Starting Material | Reagents and Conditions | Product | Moiety Formed |

| 1,3-Dithiolane-substituted propargylamines | Base (e.g., KOtBu) in DMF | 8-membered S,S-heterocycle | Ring-expanded sulfur heterocycle |

| 2-Aryl-1,3-dithiolanes | Strong base (e.g., LiHMDS), then an electrophile (e.g., alkyl halide) | Dithioester | Acyclic sulfur-containing compound |

Transformation into Oxygen-Containing Heterocycles

While the direct conversion of the 1,3-dithiolane ring into an oxygen-containing heterocycle is less common, its role as a stable protecting group for aldehydes provides an indirect yet powerful strategy for the synthesis of such compounds. The deprotection of 2-(p-nitrophenyl)-1,3-dithiolane regenerates the p-nitrobenzaldehyde, a versatile building block for the construction of various oxygen heterocycles.

One notable application involves the use of β-keto 1,3-dithianes, which are structurally related to the title compound, as precursors for functionalized oxygen-containing heterocycles. rsc.orgorganic-chemistry.org These masked 1,3-dicarbonyl systems can be manipulated and subsequently cyclized to form a range of oxygenated heterocycles that are valuable in natural product synthesis. rsc.orgorganic-chemistry.org Although this example pertains to the 1,3-dithiane (B146892) ring system, the underlying principle of using a sulfur-based protecting group to facilitate the synthesis of oxygen heterocycles is a key concept in organic synthesis.

The general strategy for utilizing 2-(p-nitrophenyl)-1,3-dithiolane in the synthesis of oxygen heterocycles can be outlined as follows:

Deprotection: The 1,3-dithiolane is cleaved under oxidative or other specific conditions to yield p-nitrobenzaldehyde. A variety of reagents have been developed for this purpose, offering mild and efficient deprotection. organic-chemistry.orgarkat-usa.org

Heterocycle Formation: The resulting p-nitrobenzaldehyde can then participate in a wide array of classical and modern organic reactions to form oxygen-containing rings. For instance, it can be used in:

Prins Cyclizations: To form tetrahydropyran derivatives. nih.govrsc.org

Reactions with Enolates or Enol Ethers: To construct furan or pyran rings.

Corey-Chaykovsky Reaction: Reaction with sulfur ylides to form epoxides (oxiranes), which are key three-membered oxygen heterocycles. organic-chemistry.org

The following table provides a conceptual overview of this two-step approach:

| Intermediate | Subsequent Reaction Type | Resulting Oxygen Heterocycle |

| p-Nitrobenzaldehyde | Prins Cyclization | Tetrahydropyran |

| p-Nitrobenzaldehyde | Paal-Knorr Furan Synthesis (with a 1,4-dicarbonyl precursor) | Furan |

| p-Nitrobenzaldehyde | Corey-Chaykovsky Reaction | Oxirane (Epoxide) |

While direct ring transformation of 2-(p-nitrophenyl)-1,3-dithiolane into an oxygen heterocycle remains an area for further exploration, its established role as a stable and readily cleavable protecting group for the key p-nitrobenzaldehyde intermediate solidifies its importance in the strategic synthesis of diverse oxygen-containing cyclic systems.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. For 2-(p-nitrophenyl)-1,3-dithiolane, both 1D (¹H and ¹³C) and 2D NMR experiments are critical for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the p-nitrophenyl group and the 1,3-dithiolane (B1216140) ring.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the dithiolane ring protons. The p-substituted phenyl ring typically presents as a characteristic AA'BB' system, which often simplifies to two apparent doublets, each integrating to two protons. The protons ortho to the electron-withdrawing nitro group would appear downfield from the protons meta to it. The methine proton at the C2 position of the dithiolane ring, situated between two sulfur atoms and adjacent to the aromatic ring, would likely appear as a singlet or a finely coupled multiplet. The four methylene (B1212753) protons of the dithiolane ring (at C4 and C5) would likely appear as a complex multiplet due to their magnetic non-equivalence.

The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom. libretexts.org The wide chemical shift range of ¹³C NMR allows for the clear resolution of all signals, even for carbons in similar electronic environments. libretexts.org

Expected ¹H and ¹³C NMR Chemical Shift Assignments:

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| C2-H | ~5.5 - 6.0 | - | Singlet, methine proton between two sulfur atoms. |

| C4/C5-H₂ | ~3.2 - 3.6 | - | Multiplet, four protons of the dithiolane ring. |

| Aromatic H (ortho to NO₂) | ~8.2 | - | Doublet, two protons. |

| Aromatic H (meta to NO₂) | ~7.6 | - | Doublet, two protons. |

| C2 (dithiolane) | - | ~50 - 60 | Thioacetal carbon. |

| C4/C5 (dithiolane) | - | ~35 - 45 | Methylene carbons adjacent to sulfur. |

| C-ipso (Aromatic) | - | ~145 - 150 | Quaternary carbon attached to the dithiolane ring. |

| C-ortho (Aromatic) | - | ~128 - 130 | CH carbons. |

| C-meta (Aromatic) | - | ~123 - 125 | CH carbons. |

| C-para (Aromatic) | - | ~147 - 150 | Quaternary carbon attached to the nitro group. |

To confirm these assignments and elucidate the precise molecular structure, a suite of 2D NMR experiments would be employed. sdsu.edumdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show a cross-peak between the ortho and meta protons of the p-nitrophenyl ring, confirming their adjacent relationship. It would also help to delineate the coupling relationships within the methylene groups of the dithiolane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign each carbon signal by correlating it to its attached proton(s). For example, the aromatic proton signals at ~8.2 ppm would show a cross-peak to their corresponding carbon signal at ~123-125 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would include a cross-peak from the C2-methine proton to the ipso-carbon of the phenyl ring, unequivocally establishing the connection between the two ring systems. Correlations from the aromatic protons to neighboring carbons would further confirm the substitution pattern. researchgate.net

Together, these 2D NMR experiments provide an unambiguous and detailed map of the molecular structure, confirming atom connectivity and stereochemical relationships. researchgate.net

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass and, by extension, the molecular formula of a compound, as well as its structural features through the analysis of its fragmentation patterns.

High-resolution mass spectrometry is essential for determining the exact mass of the molecular ion, which allows for the calculation of its elemental composition with high confidence. For 2-(p-nitrophenyl)-1,3-dithiolane, the molecular formula is C₉H₉NO₂S₂.

HRMS Data for 2-(p-Nitrophenyl)-1,3-dithiolane:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂S₂ |

| Monoisotopic Mass | 227.00748 Da |

This exact mass measurement is a critical first step in structural confirmation, distinguishing the compound from isomers or other potential products.

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) that subsequently undergoes a series of characteristic fragmentation reactions. While a specific fragmentation study for this compound is not available, a plausible pathway can be proposed based on the known behavior of nitroaromatics and thioacetals. nih.govkobv.denih.gov

The mass spectrum would be expected to show a molecular ion peak at m/z 227. Key fragmentation steps would likely involve:

Loss of a Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂• (46 Da) to yield a fragment at m/z 181, or the loss of NO• (30 Da) followed by CO.

Cleavage of the Dithiolane Ring: The dithiolane ring can fragment in several ways. A prominent pathway often involves the cleavage of C-S bonds. This can lead to the formation of the stable p-nitrophenylmethanethial cation [O₂N-C₆H₄-CHS]⁺.

Formation of Aromatic Cations: Cleavage of the C-C bond between the aromatic ring and the dithiolane ring can produce the p-nitrophenyl cation at m/z 122 or the related tropylium-type ions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of 2-(p-nitrophenyl)-1,3-dithiolane would be dominated by strong absorptions corresponding to the nitro group. rsc.org Data from similar nitro-containing compounds show very strong characteristic bands for the asymmetric and symmetric stretching vibrations of the N-O bonds. nih.gov Other important vibrations include C-H stretching from both the aromatic and aliphatic portions of the molecule, and C-S stretching from the dithiolane ring.

Characteristic Infrared (IR) Absorption Bands for 2-(p-Nitrophenyl)-1,3-dithiolane:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| NO₂ Asymmetric Stretch | 1550 - 1510 | Very Strong |

| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |

| NO₂ Symmetric Stretch | 1355 - 1320 | Very Strong |

| C-N Stretch | ~850 | Medium |

| C-S Stretch | 750 - 600 | Weak-Medium |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the sulfur-containing functionalities, which often give rise to strong Raman signals.

X-ray Crystallography for Solid-State Structural Analysis (if applicable for related dithiolanes/dithianes)

In the solid state, the 1,3-dithiane (B146892) ring of 2-(4-nitrophenyl)-1,3-dithiane adopts a stable chair conformation. nih.gov The p-nitrophenyl substituent occupies an equatorial position on this ring, which is generally the preferred conformation for bulky substituents on a cyclohexane-like ring as it minimizes steric hindrance. libretexts.org

The nitro group is observed to be nearly coplanar with the benzene (B151609) ring, with a very small dihedral angle of 3.42(8)°. nih.gov This planarity facilitates electronic conjugation between the nitro group and the aromatic ring.

Table of Selected Crystallographic Data for 2-(4-Nitrophenyl)-1,3-dithiane nih.gov Interactive data table. Click headers to sort.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.7724 (1) |

| b (Å) | 10.2079 (1) |

| c (Å) | 11.9942 (1) |

| V (ų) | 1074.05 (2) |

| Temperature (K) | 100 |

The crystal packing of nitrophenyl-containing compounds is often governed by a variety of intermolecular forces. In the case of 2-(4-nitrophenyl)-1,3-dithiane, the crystal structure is stabilized by a combination of weak C—H···O and C—H···π interactions. nih.gov The C—H···O hydrogen bonds involve hydrogen atoms from the dithiane and phenyl rings interacting with the oxygen atoms of the nitro group on an adjacent molecule.

In other related structures, such as 4-(4-nitrophenyl)thiomorpholine, similar C—H···O interactions lead to the formation of centrosymmetric dimers, which then pack into layers. mdpi.com Additionally, face-to-face aromatic stacking and interactions between nitro groups of adjacent molecules (O···N interactions) can play a significant role in the crystal packing of such compounds. mdpi.comresearchgate.netrsc.org

The five-membered 1,3-dithiolane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" (or half-chair) forms. acs.org The specific conformation adopted depends on the nature and position of the substituents. For a 2-substituted 1,3-dithiolane, the substituent can occupy either a pseudo-axial or pseudo-equatorial position.

The nitrophenyl moiety's conformation is largely defined by the dihedral angle between the plane of the benzene ring and the plane of the nitro group. As seen in the dithiane analog, this angle is typically small, indicating a high degree of coplanarity which maximizes π-conjugation. nih.gov The orientation of the entire p-nitrophenyl group relative to the dithiolane ring is determined by steric and electronic factors, with the equatorial-like position being favored to reduce steric strain. libretexts.org

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis (p-nitrophenyl group)

The electronic absorption spectrum of 2-(p-nitrophenyl)-1,3-dithiolane in the ultraviolet-visible (UV-Vis) range is dominated by the p-nitrophenyl chromophore. This chromophore is responsible for the compound's characteristic absorption bands.

Based on studies of p-nitrophenol and related compounds, a strong absorption peak is expected. In neutral or acidic aqueous solutions, p-nitrophenol typically exhibits a characteristic absorbance peak at approximately 317-320 nm. researchgate.netnih.govresearchgate.net This absorption corresponds to a π → π* electronic transition within the conjugated system of the nitrophenyl group. In the presence of a base, deprotonation leads to the formation of the p-nitrophenolate ion, causing a bathochromic (red) shift in the absorption maximum to around 400 nm. researchgate.netresearchgate.net While the dithiolane compound itself cannot form a phenolate, the position of its primary absorption band will be sensitive to solvent polarity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic characteristics of a molecule. These calculations help in understanding its reactivity, stability, and spectroscopic properties.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing varying charge potentials. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack).

Specific studies containing calculated charge distribution data or MEP maps for 1,3-Dithiolane (B1216140), 2-(p-nitrophenyl)- were not found in the available scientific literature.

Conformational Analysis and Energy Minimization

Molecules can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers for interconversion between them. This information is crucial for understanding a molecule's structure and its interaction with other molecules.

Identification of Stable Conformers and Energy Barriers

However, a search of the scientific literature did not uncover any specific conformational analysis studies or data on the relative energies and interconversion barriers of conformers for 1,3-Dithiolane, 2-(p-nitrophenyl)-.

Prediction of Spectroscopic Parameters (e.g., theoretical NMR chemical shifts, vibrational frequencies)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. Methods like the Gauge-Independent Atomic Orbital (GIAO) are commonly used to calculate theoretical NMR chemical shifts (¹H and ¹³C). Similarly, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra.

Despite the availability of these computational techniques, specific predicted NMR chemical shifts or vibrational frequencies for 1,3-Dithiolane, 2-(p-nitrophenyl)- resulting from theoretical calculations were not found in the reviewed literature.

Reaction Mechanism Modeling

Theoretical modeling can be employed to investigate the mechanisms of chemical reactions, mapping out the energy profile along a reaction coordinate. This includes identifying transition states and intermediates, thereby providing a detailed understanding of how a reaction proceeds. For instance, computational studies can elucidate the pathways of hydrolysis or cycloaddition reactions.

A review of relevant databases and scientific publications did not yield any studies focused on the computational modeling of reaction mechanisms involving 1,3-Dithiolane, 2-(p-nitrophenyl)-.

Elucidation of Transition States and Reaction Energy Profiles

The study of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) to identify stable intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. researchgate.netnih.gov The energy difference between the reactants and the transition state defines the activation energy barrier of a reaction. researchgate.net

While specific computational studies detailing the transition states and full reaction energy profiles for key transformations of 1,3-Dithiolane, 2-(p-nitrophenyl)- are not extensively available in the reviewed literature, analogies can be drawn from studies on similar 1,3-dithiane (B146892) systems. For instance, the photochemically induced deprotection of 2-aryl-1,3-dithianes to their corresponding carbonyl compounds has been investigated using DFT calculations. acs.org Such studies typically elucidate the following:

Stepwise versus Concerted Mechanisms: Calculations can determine whether a reaction proceeds through a single, concerted step or involves multiple steps with one or more intermediates.

Transition State Geometries: The precise three-dimensional arrangement of atoms at the transition state is optimized. This geometry provides vital clues about the nature of bond-breaking and bond-forming processes.

Reaction Energy Profiles: These profiles are graphical representations of the energy changes as reactants are converted to products. They map out the energies of reactants, intermediates, transition states, and products, providing a comprehensive energetic picture of the reaction pathway.

A representative reaction for dithiolanes is their hydrolysis to the parent carbonyl compound, often acid-catalyzed or promoted by an oxidizing agent. acs.orgorganic-chemistry.org A plausible DFT-elucidated energy profile for such a reaction would involve the initial protonation or oxidation of a sulfur atom, followed by nucleophilic attack of water, and subsequent C-S bond cleavage steps, each with its own transition state.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on a key transformation, such as hydrolysis.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 1,3-Dithiolane, 2-(p-nitrophenyl)- + H₂O | 0.0 |

| TS1 | Transition state for initial water attack | +25.5 |

| Intermediate 1 | Hemithioacetal-like intermediate | +5.2 |

| TS2 | Transition state for C-S bond cleavage | +18.9 |

| Products | p-Nitrobenzaldehyde + 1,2-Ethanedithiol (B43112) | -10.7 |

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetic and thermodynamic feasibility of a chemical reaction is intrinsically linked to its reaction energy profile.

The stability of the dithiolane ring and the influence of the 2-substituent play a critical role. The p-nitrophenyl group, being strongly electron-withdrawing, can destabilize carbocationic intermediates that might form upon C-S bond cleavage, potentially leading to higher activation barriers for certain reaction pathways compared to derivatives with electron-donating groups.

| Thermodynamic Quantity | Calculated Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -9.8 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -11.5 kcal/mol |

| Activation Energy (Ea) | +25.5 kcal/mol |

| Free Energy of Activation (ΔG‡) | +28.1 kcal/mol |

Intermolecular Interaction Studies

In the solid state, the spatial arrangement of molecules is dictated by a network of intermolecular interactions. While a crystal structure for 1,3-Dithiolane, 2-(p-nitrophenyl)- itself is not detailed in the searched literature, valuable insights can be gained from the crystallographic analysis of its close analog, 2-(4-Nitrophenyl)-1,3-dithiane . The study of this compound reveals the presence of specific non-covalent interactions that are crucial for the stability of its crystal lattice. These interactions include C-H...π interactions and C-H...O hydrogen bonds.

C-H...π Interactions: These are weak hydrogen bonds where a C-H bond acts as the donor and the π-electron system of the nitrophenyl ring acts as the acceptor. researchgate.net Such interactions play a significant role in the packing of aromatic molecules. researchgate.netrsc.org In the crystal structure of 2-(4-Nitrophenyl)-1,3-dithiane , a C-H...π interaction is observed with a C...Cg (ring centroid) distance of 3.4972 (10) Å, which is indicative of a significant stabilizing interaction.

C-H...O Hydrogen Bonding: The nitro group is a potent hydrogen bond acceptor. The crystal structure shows intermolecular C-H...O hydrogen bonds, where C-H groups from adjacent molecules interact with the oxygen atoms of the nitro group. These interactions contribute to the formation of a stable, three-dimensional supramolecular architecture. The presence of a nitro group often leads to the formation of such hydrogen bonds in the solid state. nih.govpw.edu.pl

The table below summarizes the key intermolecular interactions found in the crystal structure of the analogous 2-(4-Nitrophenyl)-1,3-dithiane .

| Interaction Type | Donor-Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C-H...π | C-H ... Cg(nitrophenyl) | 3.4972(10) | - |

| C-H...O | C-H ... O(nitro) | - | - |

These theoretical and crystallographic investigations provide a fundamental understanding of the chemical properties of 1,3-Dithiolane, 2-(p-nitrophenyl)- and its analogs, guiding further research into their reactivity and potential applications.

Structure Reactivity Relationships and Analogues

Comparative Analysis with Other Aryl-Substituted 1,3-Dithiolanes and 1,3-Dithianes

The reactivity of 2-(p-nitrophenyl)-1,3-dithiolane is best understood when contextualized with its structural relatives. Key comparisons involve other 2-aryl-1,3-dithiolanes, where the para-substituent on the phenyl ring is varied, and with 2-aryl-1,3-dithianes, which feature a six-membered sulfur-containing ring instead of a five-membered one. These comparisons shed light on the subtle interplay of electronic and steric factors that govern the chemical behavior of these compounds.

Electronic and Steric Effects of Substituents on Reaction Profiles

The nature of the substituent on the aromatic ring at the 2-position of 1,3-dithiolanes and 1,3-dithianes significantly influences their reaction profiles, particularly in reactions such as hydrolysis. The p-nitrophenyl group in the title compound is a strong electron-withdrawing group, which plays a crucial role in its reactivity.

The acid-catalyzed hydrolysis of 2-aryl-1,3-dithiolanes and dithianes proceeds via protonation of one of the sulfur atoms, followed by the formation of a carbocationic intermediate at the C2 position. The stability of this intermediate is paramount in determining the reaction rate. Electron-donating groups (EDGs) on the aryl ring, such as methoxy (B1213986) (-OCH₃), can stabilize the positive charge of the carbocation through resonance and inductive effects, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) like the nitro group (-NO₂) destabilize this carbocation, leading to a slower hydrolysis rate.

This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents. A plot of the logarithm of the reaction rate constant (log k) against the Hammett substituent constant (σ) for a series of 2-aryl-1,3-dithiolanes would be expected to yield a linear relationship with a negative rho (ρ) value. A negative ρ value indicates that the reaction is favored by electron-donating substituents, which is consistent with the formation of a positively charged intermediate in the rate-determining step. For the hydrolysis of 2-aryl-2-phenyl-1,3-dithianes, a change in mechanism from an A-SE2 to an A-2-like mechanism has been proposed as the substituents become less electron-donating. tcichemicals.com

Steric effects also come into play, especially with ortho-substituted aryl groups. Bulky substituents near the reaction center can hinder the approach of reagents and alter the conformation of the dithiolane or dithiane ring, thereby affecting the reaction rate.

| Substituent (on Phenyl Ring) | Electronic Effect | Expected Impact on Hydrolysis Rate |

| p-Nitro (-NO₂) | Strong Electron-Withdrawing | Decreases Rate |

| p-Chloro (-Cl) | Weak Electron-Withdrawing | Decreases Rate (less than -NO₂) |

| Hydrogen (-H) | Neutral | Reference Rate |

| p-Methoxy (-OCH₃) | Strong Electron-Donating | Increases Rate |

Influence of Ring Size (Dithiolane vs. Dithiane) on Reactivity and Stability

The size of the sulfur-containing ring, whether it's a five-membered 1,3-dithiolane (B1216140) or a six-membered 1,3-dithiane (B146892), has a notable impact on the molecule's stability and reactivity. Generally, 1,3-dithianes are considered to be more stable than their 1,3-dithiolane counterparts. organic-chemistry.org This difference in stability can be attributed to the differing ring strain in the five- and six-membered rings.

The five-membered dithiolane ring possesses a higher degree of ring strain compared to the more flexible six-membered dithiane ring, which can adopt a stable chair conformation. This inherent strain in the dithiolane ring can make it more susceptible to ring-opening reactions, including hydrolysis. Therefore, under identical conditions, 2-(p-nitrophenyl)-1,3-dithiolane would be expected to hydrolyze at a faster rate than 2-(p-nitrophenyl)-1,3-dithiane.

The stability of thioacetals is also a key factor in their utility as protecting groups in organic synthesis. While both are stable under basic and neutral conditions, their relative stability under acidic conditions is a crucial consideration for their application and removal. The generally harsher conditions required for the deprotection of dithianes compared to dithiolanes further underscore the greater stability of the six-membered ring system. organic-chemistry.org

| Ring System | Ring Size | Relative Stability | Expected Relative Hydrolysis Rate |

| 1,3-Dithiolane | 5-membered | Less Stable | Faster |

| 1,3-Dithiane | 6-membered | More Stable | Slower |

Synthesis and Reactivity of Modified 1,3-Dithiolane Derivatives

To further probe the structure-reactivity relationships, derivatives of 2-(p-nitrophenyl)-1,3-dithiolane can be synthesized with modifications to either the aromatic substituent or the dithiolane ring itself. These modifications provide a systematic way to study the electronic and steric landscape of the molecule and its impact on chemical behavior.

Exploration of Different Aromatic Substituents (e.g., electron-donating, electron-withdrawing groups)

The synthesis of 2-aryl-1,3-dithiolanes is typically achieved through the condensation of the corresponding aryl aldehyde with 1,2-ethanedithiol (B43112), often in the presence of a Lewis or Brønsted acid catalyst. By employing a range of substituted benzaldehydes, a library of 2-aryl-1,3-dithiolanes can be generated.

For instance, the synthesis of 2-(p-methoxyphenyl)-1,3-dithiolane (an electron-donating group example) and 2-(p-chlorophenyl)-1,3-dithiolane (a weakly electron-withdrawing group example) would allow for a direct comparison of their reactivity with 2-(p-nitrophenyl)-1,3-dithiolane. As predicted by the electronic effects discussed previously, the rate of hydrolysis is expected to follow the order: 2-(p-methoxyphenyl)-1,3-dithiolane > 2-(p-chlorophenyl)-1,3-dithiolane > 2-(p-nitrophenyl)-1,3-dithiolane.

These synthetic efforts, coupled with kinetic studies of their reactions, provide the empirical data needed to construct Hammett plots and derive quantitative structure-activity relationships.

| Aromatic Substituent | Type | Synthesis Precursor |

| p-Nitro | Electron-Withdrawing | p-Nitrobenzaldehyde |

| p-Chloro | Electron-Withdrawing | p-Chlorobenzaldehyde |

| p-Methoxy | Electron-Donating | p-Anisaldehyde |

Variations in the Dithiolane Ring System

Modifications to the 1,3-dithiolane ring itself, such as the introduction of substituents at the C4 and C5 positions, can also influence the molecule's reactivity. These substituents can exert both steric and electronic effects. For example, the synthesis of a 4,5-dimethyl-2-(p-nitrophenyl)-1,3-dithiolane would introduce steric bulk on the dithiolane ring. This steric hindrance could potentially affect the approach of reactants and the conformation of the ring, thereby altering its reactivity compared to the unsubstituted parent compound.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-aryl-1,3-dithiolanes, including the title compound, typically involves the acid-catalyzed condensation of an aldehyde with 1,2-ethanedithiol (B43112). While effective, these methods often rely on strong acids and organic solvents, prompting a shift towards more sustainable and environmentally benign approaches.

Future research is poised to focus on several key areas to enhance the green credentials of 2-(p-nitrophenyl)-1,3-dithiolane synthesis. The development of reusable solid acid catalysts, such as silica-supported sulfuric acid or tungstate (B81510) sulfuric acid, presents a promising avenue. These catalysts offer the advantages of easy separation from the reaction mixture, reduced corrosion, and the potential for recycling, thereby minimizing waste and improving process efficiency.

Organocatalysis is another burgeoning field with significant potential. The use of mild, metal-free organocatalysts could provide highly selective and efficient routes to the desired dithiolane under milder reaction conditions. Furthermore, the exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids will be crucial in reducing the environmental footprint of the synthesis.

Continuous flow chemistry offers a paradigm shift from traditional batch processing. The implementation of flow reactors for the synthesis of 2-(p-nitrophenyl)-1,3-dithiolane could lead to enhanced reaction control, improved safety for handling odorous dithiols, and facile scalability. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purity.

| Synthetic Approach | Potential Advantages |

| Reusable Solid Acid Catalysts | Easy catalyst separation, reduced waste, recyclability. |

| Organocatalysis | Metal-free, mild reaction conditions, high selectivity. |

| Solvent-Free/Green Solvents | Reduced environmental impact, safer processes. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. |

Advanced Applications in Complex Molecule Synthesis

The true synthetic utility of 1,3-Dithiolane (B1216140), 2-(p-nitrophenyl)- lies in its ability to function as a masked carbonyl group, specifically as an acyl anion equivalent. This "umpolung" or reversal of polarity is a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise challenging to construct. The deprotonation of the C2 position of the dithiolane ring generates a nucleophilic carbanion that can react with a wide array of electrophiles.

The Corey-Seebach reaction, a cornerstone of this chemistry, traditionally utilizes 1,3-dithianes. However, the principles are readily applicable to 2-aryl-1,3-dithiolanes. Future research will likely focus on expanding the scope of this reactivity for the synthesis of increasingly complex molecular architectures. The reaction of the lithiated 2-(p-nitrophenyl)-1,3-dithiolane with sophisticated electrophiles, such as chiral epoxides, complex alkyl halides, and advanced carbonyl compounds, will be instrumental in the total synthesis of natural products and pharmaceutically active molecules.

The p-nitrophenyl group offers distinct advantages in this context. Its electron-withdrawing nature can influence the acidity of the C2 proton and the stability of the resulting carbanion. Moreover, this group can serve as a versatile synthetic handle for further transformations, such as reduction to an aniline (B41778) derivative, which can then participate in a variety of coupling reactions to build even more complex structures.

Emerging applications may also involve the use of 2-(p-nitrophenyl)-1,3-dithiolane in cascade reactions, where the initial umpolung step triggers a series of subsequent bond-forming events, leading to the rapid construction of intricate molecular frameworks from simple precursors.

Integration of Computational Methods for Predictive Design

The synergy between experimental and computational chemistry is becoming increasingly vital in modern drug discovery and materials science. For 1,3-Dithiolane, 2-(p-nitrophenyl)-, computational methods can provide profound insights into its structure, reactivity, and potential applications, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic properties of the molecule. Such studies can elucidate the conformational preferences of the dithiolane ring and the influence of the p-nitrophenyl substituent on the electron distribution within the molecule. This information is crucial for understanding and predicting its reactivity. For instance, DFT can be used to calculate the pKa of the C2 proton, providing a quantitative measure of its acidity and guiding the choice of an appropriate base for deprotonation in umpolung reactions.

Furthermore, computational modeling can be used to investigate the transition states of reactions involving the lithiated dithiolane. By calculating the activation energies for different reaction pathways, researchers can predict the feasibility and selectivity of various transformations, saving valuable experimental time and resources.

In the context of drug design, predictive models based on the structure of 2-(p-nitrophenyl)-1,3-dithiolane and its derivatives can be developed. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking simulations can be used to predict the biological activity of novel compounds incorporating this scaffold, accelerating the identification of potential drug candidates. Machine learning algorithms are also emerging as powerful tools for predicting reaction outcomes and optimizing reaction conditions, which could be applied to the synthesis and functionalization of this dithiolane.

| Computational Method | Application for 1,3-Dithiolane, 2-(p-nitrophenyl)- |

| Density Functional Theory (DFT) | Elucidation of geometric and electronic structure, prediction of reactivity and pKa. |

| Transition State Modeling | Investigation of reaction mechanisms and prediction of selectivity. |

| QSAR and Molecular Docking | Predictive design of biologically active molecules. |

| Machine Learning | Optimization of reaction conditions and prediction of outcomes. |

Exploration of New Reactivity Manifolds and Mechanistic Insights

Beyond its classical role as an acyl anion equivalent, there is a vast and underexplored landscape of potential reactivity for 1,3-Dithiolane, 2-(p-nitrophenyl)-. Future research will undoubtedly uncover new transformations and provide deeper mechanistic understanding of its chemical behavior.

One area of interest is the exploration of radical-mediated reactions. The sulfur atoms in the dithiolane ring can potentially participate in radical processes, opening up new avenues for carbon-carbon and carbon-heteroatom bond formation. Photoredox catalysis, a rapidly developing field, could be employed to generate radical intermediates from the dithiolane under mild conditions, leading to novel and previously inaccessible transformations.

The p-nitrophenyl group itself presents opportunities for unique reactivity. Its electron-deficient nature makes it susceptible to nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of a wide range of functional groups at the para position of the phenyl ring. The nitro group can also be readily reduced to an amino group, which can then be diazotized and subjected to a variety of Sandmeyer-type reactions, further expanding the synthetic utility of the molecule.

Detailed mechanistic studies, combining kinetic experiments with computational modeling, will be essential to unravel the intricacies of these new reactions. Such studies will not only provide a fundamental understanding of the factors controlling reactivity and selectivity but also enable the rational design of new catalytic systems and synthetic methodologies. The interplay between the dithiolane moiety and the p-nitrophenyl group is likely to reveal fascinating and synthetically valuable chemical behavior.

常见问题

Q. What are the most efficient synthetic routes for 2-(p-nitrophenyl)-1,3-dithiolane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 2-(p-nitrophenyl)-1,3-dithiolane can be achieved via:

- Intramolecular cyclization : Reacting 2-(2-diorganylamino-3,3-dichloro-1-nitroallylidene)-[1,3]dithiolanes with a base in DMSO yields perfunctionalized thiophenes (92% yield under optimized conditions) .

- Domino reactions : Adjusting molar ratios and temperature (e.g., increasing temperature favors cyclization) significantly impacts product distribution .

- Singlet oxidation : Oxidation of 1,3-dithiolanes produces 1-oxides, though substituents (e.g., ethyl or phenyl groups) may lead to side products like hydroxy derivatives .